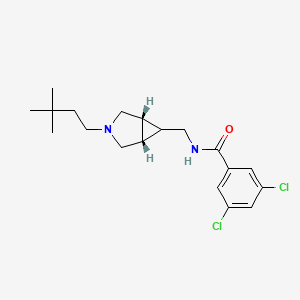
MM-206
Übersicht
Beschreibung
MM-206 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des Signaltransduktors und Aktivators der Transkription 3 (STAT3) bekannt ist. Diese Verbindung hat in der wissenschaftlichen Forschung, insbesondere im Bereich der Onkologie, ein großes Potenzial gezeigt, da sie die STAT3 SH2-Domäne-Phosphopeptid-Interaktion mit einem IC50-Wert von 1,2 Mikromolar hemmen kann .
Wissenschaftliche Forschungsanwendungen
MM-206 has a wide range of applications in scientific research:
Chemistry: this compound is used as a reference compound in studies involving STAT3 inhibitors.
Biology: It is employed in cellular assays to study the inhibition of STAT3 activity and its effects on cell signaling pathways.
Industry: The compound is used in the development of new therapeutic agents targeting STAT3-related pathways.
Wirkmechanismus
Target of Action
The primary target of MM-206 is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor involved in many cellular processes such as cell growth and apoptosis . It is often upregulated in various types of cancers, making it a promising target for cancer therapy .
Mode of Action
This compound acts by inhibiting the STAT3 SH2 domain-phosphopeptide interaction . The SH2 domain of STAT3 is responsible for its dimerization and activation. By inhibiting this interaction, this compound prevents the activation of STAT3, thereby inhibiting its function .
Biochemical Pathways
The inhibition of STAT3 by this compound affects several biochemical pathways. STAT3 is involved in the JAK-STAT signaling pathway , which plays a crucial role in cell growth, differentiation, and survival . By inhibiting STAT3, this compound disrupts this pathway, leading to the induction of apoptosis, particularly in acute myeloid leukemia (AML) cell lines .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells , particularly in AML cell lines . By inhibiting STAT3, this compound disrupts the cell growth and survival pathways, leading to cell death .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MM-206 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur des Naphthalinsulfonamids. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Naphthalinkerns: Der Naphthalinkern wird durch eine Reihe von aromatischen Substitutionsreaktionen synthetisiert.
Sulfonierung: Der Naphthalinkern wird sulfoniert, um die Sulfonamidgruppe einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Parameter wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig gesteuert, um eine effiziente Produktion zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
MM-206 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe, um verschiedene Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können.
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: this compound wird als Referenzverbindung in Studien verwendet, die STAT3-Inhibitoren betreffen.
Biologie: Es wird in zellulären Assays eingesetzt, um die Hemmung der STAT3-Aktivität und ihre Auswirkungen auf die Zellsignalwege zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf STAT3-bezogene Signalwege abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die STAT3 SH2-Domäne-Phosphopeptid-Interaktion hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von STAT3 und blockiert damit seine Fähigkeit, in den Kern zu translozieren und die Genexpression zu regulieren. Zu den molekularen Zielstrukturen von this compound gehören das STAT3-Protein und die damit verbundenen Signalwege .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Stattic: Ein weiterer STAT3-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.
S3I-201: Eine Verbindung, die die STAT3-Aktivität ebenfalls über einen anderen Mechanismus hemmt.
BP-1-102: Ein niedermolekularer Inhibitor von STAT3 mit unterschiedlichen Strukturmerkmalen.
Einzigartigkeit von MM-206
This compound ist einzigartig aufgrund seiner hohen Potenz und Spezifität für die STAT3 SH2-Domäne-Phosphopeptid-Interaktion. Seine Fähigkeit, Apoptose in Zellen der akuten myeloischen Leukämie in niedrigen mikromolaren Konzentrationen zu induzieren, unterscheidet es von anderen STAT3-Inhibitoren .
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJHEANDHXHGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
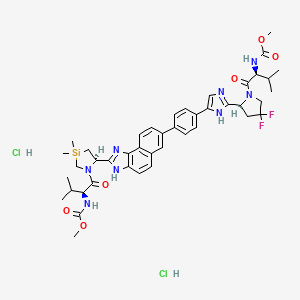
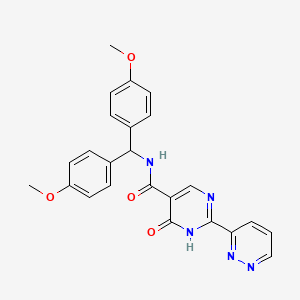

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)
![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)
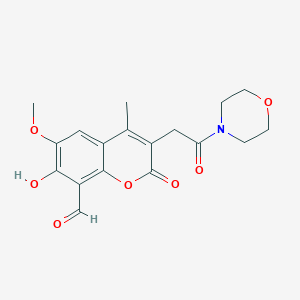
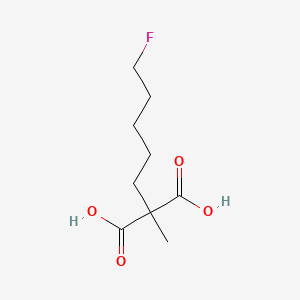
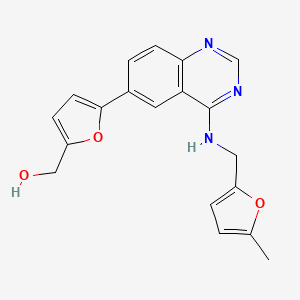
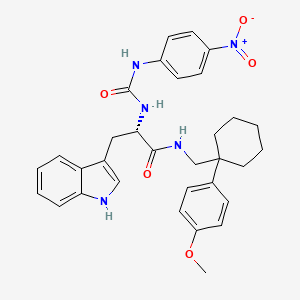

![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
